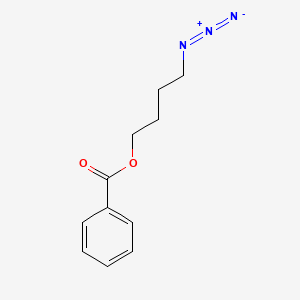

4-Azidobutyl benzoate

Descripción general

Descripción

4-Azidobutyl benzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of an azido group attached to a butyl chain, which is esterified with benzoic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid 4-azidobutyl ester typically involves the esterification of benzoic acid with 4-azidobutanol. The reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

Esterification Reaction:

Industrial Production Methods: In an industrial setting, the production of benzoic acid 4-azidobutyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Reduction Reactions

In some cases, 4-azidobutyl benzoate can undergo reduction to yield amine derivatives. For example, treatment with lithium aluminum hydride (LiAlH₄) can convert the azide group into an amine:

-

Reaction Scheme :

This transformation is significant for creating compounds with enhanced biological activity .

Thermal Decomposition

Under certain conditions, azides can decompose thermally to release nitrogen gas, resulting in the formation of reactive intermediates such as isocyanates or nitriles. This property can be exploited for polymerization reactions or in material synthesis.

Characterization Techniques

The characterization of this compound and its derivatives typically involves several analytical techniques:

-

Infrared Spectroscopy (IR) : Used to confirm the presence of functional groups, particularly the azide stretch around 2100 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure and environment of hydrogen atoms.

-

Mass Spectrometry (MS) : Useful for determining molecular weight and confirming the identity of synthesized compounds.

Table 1: Characterization Data

| Technique | Observed Data |

|---|---|

| IR | Azide stretch at ~2100 cm⁻¹ |

| NMR (1H) | Signals corresponding to aromatic protons and aliphatic protons |

| MS | Molecular ion peak at m/z = [M]+ |

Aplicaciones Científicas De Investigación

4-Azidobutyl benzoate is a compound with significant potential in various scientific research applications, particularly in the fields of organic chemistry, materials science, and biochemistry. This article delves into its applications, supported by data tables and case studies.

Organic Synthesis

This compound is primarily utilized in organic synthesis due to its azide group, which allows for the formation of triazoles through 1,3-dipolar cycloaddition reactions. This property is particularly valuable in:

- Click Chemistry : The azide group can react with alkynes to form stable triazole linkages, facilitating the development of complex molecular architectures .

- Synthesis of Bioconjugates : The compound can be used to attach biomolecules to surfaces or other molecules, enhancing the functionality of drugs and diagnostic agents .

Polymer Science

In polymer chemistry, this compound can act as a chain transfer agent or a crosslinker. Its applications include:

- Synthesis of Functional Polymers : The azide functionality enables the incorporation of various functional groups into polymers, allowing for tailored properties such as increased solubility or enhanced mechanical strength .

- Development of Smart Materials : By incorporating this compound into polymer matrices, researchers can create materials that respond to external stimuli (e.g., temperature or light) due to the presence of reactive azide groups .

Biochemical Applications

The compound has shown promise in biochemical research, particularly in:

- Drug Delivery Systems : this compound can be used to modify nanoparticles or liposomes for targeted drug delivery, improving therapeutic efficacy while minimizing side effects .

- Diagnostic Tools : It can be employed in the development of biosensors and imaging agents due to its ability to conjugate with biomolecules like antibodies or peptides .

Case Study 1: Click Chemistry Applications

In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize a library of triazole-containing compounds. The results demonstrated high yields and selectivity in reactions with various alkynes, showcasing its utility in synthesizing complex organic molecules efficiently .

Case Study 2: Polymer Modification

A research team investigated the incorporation of this compound into poly(methyl methacrylate) (PMMA) matrices. The modified polymers exhibited enhanced thermal stability and mechanical properties compared to unmodified PMMA. This study highlighted the potential for creating advanced materials with specific performance characteristics .

Case Study 3: Targeted Drug Delivery

A recent study explored the use of this compound-modified nanoparticles for targeted delivery of anticancer drugs. The azide functionality allowed for efficient conjugation with tumor-targeting ligands. In vitro tests showed increased uptake by cancer cells compared to non-targeted nanoparticles, indicating improved therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of benzoic acid 4-azidobutyl ester is primarily related to the reactivity of the azido group. The azido group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. This reactivity makes it a valuable tool in bioconjugation and materials science. The ester group can also be hydrolyzed to release benzoic acid and 4-azidobutanol, which can further participate in various biochemical pathways.

Comparación Con Compuestos Similares

Benzoic Acid 4-Aminobutyl Ester: Similar structure but with an amino group instead of an azido group.

Benzoic Acid 4-Hydroxybutyl Ester: Contains a hydroxyl group instead of an azido group.

Benzoic Acid 4-Bromobutyl Ester: Contains a bromine atom instead of an azido group.

Uniqueness: 4-Azidobutyl benzoate is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. The azido group allows for selective modifications through click chemistry, making it a versatile compound in various applications.

Actividad Biológica

4-Azidobutyl benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The azide functional group, known for its reactivity, particularly in click chemistry, makes this compound a candidate for various applications, including drug development and bioconjugation.

This compound is characterized by the presence of an azide group (-N₃) attached to a butyl chain and a benzoate moiety. Its structural formula can be represented as follows:

This compound's unique structure allows it to participate in various chemical reactions, particularly those involving nucleophilic substitutions and cycloadditions.

Cytotoxicity

Recent studies have indicated that azide-containing compounds may exhibit significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating the biological activity of similar azide derivatives, it was found that modifications at the azide position can lead to enhanced cytotoxic effects against melanoma and colorectal cancer cells . The introduction of azido groups in drug design has been linked to improved interactions with biological targets, potentially increasing the efficacy of therapeutic agents.

Table 1: Cytotoxic Activity of Azide Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HT29 (Colorectal) | TBD | |

| JMV5038 | A375 (Melanoma) | Low µM | |

| Eugenyl Benzoate | HT29 (Colorectal) | 26.56 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Azides can undergo reduction to amines, which may interact with cellular components such as proteins and nucleic acids. Additionally, compounds containing azide groups have been shown to engage in click chemistry reactions, allowing for targeted delivery and controlled release of therapeutic agents .

Case Study 1: Anticancer Activity

In a recent investigation into the anticancer properties of azide derivatives, researchers synthesized a series of compounds, including this compound. The study demonstrated that these compounds exhibited significant growth inhibition in cancer cell lines, with particular emphasis on their ability to induce apoptosis in treated cells. This effect was attributed to the disruption of cellular membranes and interference with metabolic pathways .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of azide derivatives reported moderate antibacterial effects against Gram-positive bacteria. Compounds similar to this compound were tested against various strains, indicating potential applications in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the length of the alkyl chain and the nature of substituents on the aromatic ring significantly influence biological activity. For instance, elongation of the alkyl chain or modification at specific positions on the aromatic ring can enhance cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Alkyl Chain Length | Increased cytotoxicity |

| Aromatic Substituents | Altered selectivity and potency |

| Azide Position | Enhanced reactivity and interaction |

Propiedades

IUPAC Name |

4-azidobutyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-14-13-8-4-5-9-16-11(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISOTFNZYJORQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.